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Section 1: Core Chemical Identity and
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Compound of Interest

6-Bromo-3-methoxypyridin-2-
Compound Name:
amine

Cat. No.: B1526642

6-Bromo-3-methoxypyridin-2-amine is a substituted pyridine derivative featuring three key
functional groups: a bromine atom, a methoxy group, and an amino group. This specific
arrangement provides a versatile platform for orthogonal chemical modifications, making it a
valuable intermediate in the synthesis of complex molecular architectures.

Table 1.1: Chemical Identifiers for 6-Bromo-3-methoxypyridin-2-amine

Identifier Value

IUPAC Name 6-bromo-3-methoxypyridin-2-amine[1]
CAS Number 916737-77-4[1][2][3][4]

Molecular Formula CeH7BrN20J[1][2][3]

Molecular Weight 203.04 g/mol [1][2]

Canonical SMILES COC1=C(N=C(C=C1)Br)N[1][3]

InChl Key VGGUXXXEJIJBQZHL-UHFFFAOYSA-N[1]

| Synonyms | 2-Amino-6-bromo-3-methoxypyridine[1] |

Table 1.2: Computed Physicochemical Properties While experimental data for properties such
as melting and boiling points are not widely published, computational models provide valuable
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estimates for guiding experimental design.

Property Value (Predicted) Source
XLogP3 1.9 PubChem
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor

Count 3 PubChem[1]
Rotatable Bond Count 1 PubChem[1]
Topological Polar Surface Area  51.3 A2 PubChem
Heavy Atom Count 10 PubChem[1]

Section 2: Safety and Handling

Proper handling of 6-Bromo-3-methoxypyridin-2-amine is critical. The compound is classified
as hazardous, and appropriate personal protective equipment (PPE) and engineering controls
must be utilized.

Table 2.1: GHS Hazard and Precautionary Information | Category | Information | Reference | | :-
- | :--- | :--- | | Pictogram |

| ECHA C&L Inventory[1] | | Signal Word | Warning | ECHA C&L Inventory[1] | | Hazard
Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if
inhaled. | ECHA C&L Inventory[1] | | Precautionary Statements | P261: Avoid breathing
dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat,
drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye
protection/face protection.P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON
SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air and
keep comfortable for breathing.P501: Dispose of contents/container to an approved waste
disposal plant. | ECHA C&L Inventory[1] |
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Causality Behind Safety Precautions: The hazard profile stems from the compound's potential
to be absorbed through ingestion, skin contact, or inhalation, and to subsequently interfere with
biological processes. The precautionary statements mandate the use of barriers (gloves, lab
coat, eye protection) and engineering controls (fume hood) to prevent systemic exposure.

Section 3: Synthesis and Spectroscopic

Characterization
Representative Synthetic Approach

While a specific published synthesis for 6-Bromo-3-methoxypyridin-2-amine is not readily
available, a reliable and field-proven method for producing analogous compounds is the direct
electrophilic bromination of a substituted aminopyridine precursor. The following protocol,
adapted from established methodologies for pyridine bromination, illustrates the core
principles.[5] The key challenge is controlling regioselectivity, as the amino group is a strong
ortho-, para-director.
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4 Reaction Setup h
Dissolve 3-methoxy-pyridin-2-amine
in anhydrous solvent (e.g., MeCN)
Cool solution to 0°C
(ice bath)

- J
4 Bromination A

Add N-Bromosuccinimide (NBS)
(1.0-1.2 eq.) portion-wise

Stir at 0°C to room temp
(Monitor by TLC/LC-MS)

Work-up &qurification

[ Quench with ag. Na2S203 )

:

Extract with organic solvent
(e.g., EtOAc or DCM)

Wash organic layer
(sat. NaHCOs, brine)

Dry (Naz2S0a), filter,
and concentrate

:

Gurify via flash cqumrD

chromatography

Click to download full resolution via product page

Caption: Representative workflow for the synthesis of 6-Bromo-3-methoxypyridin-2-amine.
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Table 3.1: Experimental Protocol for Representative Bromination
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Step Procedure Rationale & Expert Insight
In a dry, inert-atmosphere
flask, dissolve the Anhydrous conditions are
precursor (e.g., 3- crucial to prevent side
1. Setup . . . .
methoxypyridin-2-amine) reactions with the
(1.0 eq.) in anhydrous brominating agent.
acetonitrile.
The reaction is exothermic;
) ] cooling helps control the
) Cool the solution to 0 °C in an ) o
2. Cooling ) reaction rate and minimize the
ice bath. ) ) )
formation of di-brominated
byproducts.
o Portion-wise addition maintains
Add N-Bromosuccinimide )
N ] a low concentration of the
3. Reagent Addition (NBS) (1.0-1.2 eq.) in small N ] ]
] ) electrophilic bromine species,
portions over 20-30 minutes. ] ] o
enhancing regioselectivity.
Allow the mixture to slowly
warm to room temperature and  Reaction time is empirical and
) stir for 2-6 hours. Monitor must be determined by
4. Reaction _ o _
progress via TLC or LC-MS monitoring to avoid over-
until the starting material is reaction.
consumed.
Cool the mixture and carefully This is a critical safety and
add a saturated aqueous purification step. The reaction
5. Quench solution of sodium thiosulfate is complete when the

(NazS20:5) to neutralize any

unreacted bromine.

orange/yellow color of bromine

dissipates.

6. Extraction

Dilute with an organic solvent
(e.g., ethyl acetate) and wash
sequentially with saturated

sodium bicarbonate and brine.

The washes remove acidic
byproducts (succinimide) and

inorganic salts.

7. Isolation

Dry the organic layer over
anhydrous sodium sulfate
(Naz2S0a), filter, and

This isolates the crude

product.
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Step Procedure Rationale & Expert Insight

concentrate under reduced

pressure.

| 8. Purification | Purify the residue by flash column chromatography on silica gel, typically
using a hexane/ethyl acetate gradient. | Chromatography is necessary to separate the desired
6-bromo isomer from other constitutional isomers and impurities. |

Spectroscopic Characterization

Full spectral data for 6-Bromo-3-methoxypyridin-2-amine, including *H NMR, 13C NMR, IR,
and MS, are available from commercial vendors and chemical databases.[6] The expected data

signatures are summarized below.

Table 3.2: Predicted Spectroscopic Data

Expected Chemical Shift /

Spectrum Feature -
alue
1H NMR Aromatic H (C4-H) ~6.6-6.8 ppm (d)
Aromatic H (C5-H) ~7.2-7.4 ppm (d)
Methoxy (-OCH3) ~3.8-4.0 ppm (s, 3H)
Amine (-NH2) ~4.5-5.5 ppm (br s, 2H)

6 distinct signals for the
13C NMR pyridine ring carbons and 1 for

the methoxy carbon.

| Mass Spec (El) | Molecular lon (M*) | Isotopic pattern for one bromine atom: [M]* at m/z 202
and [M+2]* at m/z 204 with ~1:1 intensity. |

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic value of 6-Bromo-3-methoxypyridin-2-amine is rooted in the distinct reactivity
of its functional groups, which allows for selective, stepwise elaboration of the core structure.
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Reactivity of 6-Bromo-3-methoxypyridin-2-amine

ES-Bromo-3-methoxypyridin-2-amine)

[Activated by Ring N lectron Donating Group

C6-Br Bond

. (Electrophilic Site)

Transformations at C6-Br Transformations at C2-N
Suzuki Coupling Buchwald-Hartwig SNAr Acylation / Sulfonylation .
(C-C bond formation) (C-N bond formation) (Displacement with Nu~) (Amide/Sulfonamide formation) Heterocycle Formation

C2-NH2 Group
(Nucleophilic Site)

Click to download full resolution via product page

Caption: Key reactive sites and associated synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is ideally situated for palladium-catalyzed cross-coupling
reactions. This is the most powerful and common application of this building block.

e Scientific Rationale: The C(sp?)-Br bond can readily undergo oxidative addition to a Pd(0)
catalyst. The electron-deficient nature of the pyridine ring facilitates this step. This allows for
the formation of new carbon-carbon (e.g., Suzuki, Stille, Sonogashira) or carbon-heteroatom
(e.g., Buchwald-Hartwig, Ullmann) bonds.[7][8]

Table 4.1: Representative Protocol for Suzuki-Miyaura Coupling
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Step Procedure Expert Insight
In an oven-dried Schlenk .
. The choice of catalyst,
tube, combine 6-bromo-3- . ]
. . ligand, and base is
methoxypyridin-2-amine
. substrate-dependent and
(1.0 eq.), the desired . )
. . may require screening for
1. Setup arylboronic acid (1.2-1.5 . .
. optimal results. Degassing
eq.), a palladium catalyst . .
the solvent is critical to
(e.g., Pd(PPhs)4, 2-5 mol%), L
prevent oxidation of the
and a base (e.g., K2COs or
Pd(0) catalyst.
Cs2CO0s3, 2.0-3.0 eq.).[9]
Add a degassed solvent
system (e.g., 1,4-
dioxane/water or
i toluene/water). Heat the The reaction is typically
2. Reaction
mixture under an inert complete within 4-24 hours.
atmosphere (N2 or Ar) at 80-
110 °C. Monitor by TLC/LC-
MS.
Cool to room temperature,
] ) Standard aqueous work-up
dilute with water, and extract ] ]
3. Work-up removes the inorganic base

with an organic solvent (e.g.,

ethyl acetate).

and boronic acid byproducts.

| 4. Purification | Wash the organic layer with brine, dry over Na=SOa, concentrate, and purify

by flash chromatography or recrystallization. | Purification yields the desired 6-aryl-3-

methoxypyridin-2-amine product. |

Nucleophilic Aromatic Substitution (SNAr)

The C6 position of the pyridine ring is electron-deficient (d+) due to the strong inductive effect

of the ring nitrogen atom. This makes the C6-Br bond highly susceptible to attack by strong

nucleophiles.

o Scientific Rationale: The electronegative nitrogen atom provides stabilization for the negative

charge that develops in the Meisenheimer complex intermediate, which is the rate-
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determining step of the SNAr mechanism.[7][10] This reactivity is a hallmark of halogens at
the 2- and 6-positions of a pyridine ring. Common nucleophiles include alkoxides, thiolates,
and secondary amines.

Reactions of the 2-Amino Group

The amino group at the C2 position is a potent nucleophile and can participate in a wide range
of reactions.

o Scientific Rationale: The lone pair on the nitrogen atom is readily available for reaction with
electrophiles. This allows for:

o Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form stable
amides and sulfonamides, respectively. This can be used as a protecting group strategy or
to introduce new functionality.[8]

o Condensation/Cyclization: The amino group can act as a nucleophile in intramolecular or
intermolecular reactions to construct new heterocyclic rings, such as pyridopyrimidines or
other fused systems.[11]

Section 5: Conclusion and Applications

6-Bromo-3-methoxypyridin-2-amine is a quintessential example of a modern synthetic
building block. Its trifunctional nature allows for a programmed and regioselective approach to
molecular construction. Researchers can leverage the robust palladium-catalyzed coupling at
the C6-Br bond, perform SNAr reactions at the same position, or elaborate the molecule via the
C2-amino group. This versatility makes it an invaluable intermediate in the synthesis of novel
compounds for:

o Pharmaceutical Development: As a scaffold for kinase inhibitors, GPCR modulators, and
other therapeutically relevant agents.

o Agrochemical Research: For the development of new herbicides and pesticides with targeted
biological activity.

o Materials Science: In the synthesis of organic semiconductors and photoluminescent
materials.
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By understanding the fundamental principles governing its reactivity, scientists can effectively
integrate this powerful intermediate into complex synthetic campaigns to accelerate innovation
and discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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